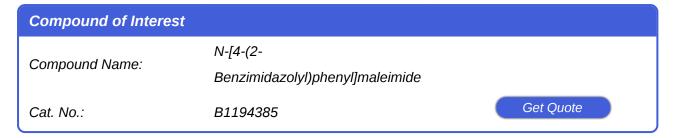


Structure Elucidation of N-[4-(2-Benzimidazolyl)phenyl]maleimide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of N-[4-(2-Benzimidazolyl)phenyl]maleimide, a molecule of interest in materials science and pharmaceutical development.[1][2] This document outlines a probable synthetic route, detailed experimental protocols, and an in-depth analysis of the spectroscopic data required for its complete characterization. Due to the limited availability of a complete, published dataset for this specific molecule, this guide combines established synthetic methodologies for analogous compounds with predicted spectroscopic data based on the analysis of related structures. All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.

Introduction

N-[4-(2-Benzimidazolyl)phenyl]maleimide (BIPM) is a heterocyclic compound featuring a benzimidazole moiety linked to a maleimide group via a phenyl bridge.[3][4] The benzimidazole core is a well-known pharmacophore present in a variety of biologically active compounds, while the maleimide group is a reactive Michael acceptor, frequently utilized in bioconjugation to form stable covalent bonds with thiols, such as those in cysteine residues of proteins.[2] This



unique combination of functionalities makes BIPM a valuable building block in the development of advanced polymers, fluorescent probes, and targeted therapeutics.[1][2] An unambiguous structure elucidation is paramount for its application in these fields.

Physicochemical Properties

A summary of the key physicochemical properties of **N-[4-(2-Benzimidazolyl)phenyl]maleimide** is presented in Table 1.

| Property | Value | Reference |
|-------------------|--------------------------------------|-----------|
| Molecular Formula | C17H11N3O2 | [3] |
| Molecular Weight | 289.29 g/mol | [3] |
| CAS Number | 27030-97-3 | [5] |
| Appearance | Light yellow to amber powder/crystal | [1][3] |
| Melting Point | 247 °C | [1][3] |
| Purity (typical) | >98.0% (HPLC) | [1] |

Synthesis and Purification

The synthesis of **N-[4-(2-Benzimidazolyl)phenyl]maleimide** can be achieved through a two-step process, starting from the synthesis of the key intermediate, 4-(1H-benzo[d]imidazol-2-yl)aniline.

Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline (Intermediate)

This intermediate is synthesized via the condensation of o-phenylenediamine and p-aminobenzoic acid.[6][7]

Experimental Protocol:



- In a round-bottom flask, a mixture of p-aminobenzoic acid (1 equivalent) and ophenylenediamine (1 equivalent) is heated in polyphosphoric acid (PPA) at 180-200 °C for 4 hours.[6]
- The reaction mixture is then cooled to approximately 50 °C and poured onto crushed ice.
- The acidic mixture is neutralized with a 10% sodium hydroxide solution until a precipitate forms.
- The crude product is collected by vacuum filtration, washed with water, and then recrystallized from ethanol to yield pure 4-(1H-benzo[d]imidazol-2-yl)aniline.[6]

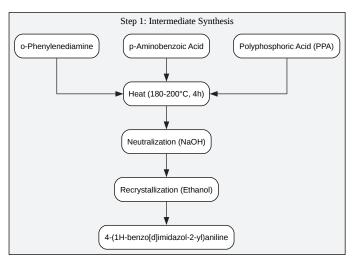
Synthesis of N-[4-(2-Benzimidazolyl)phenyl]maleimide

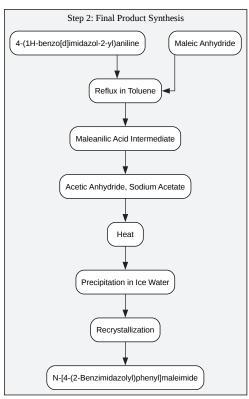
The final product is obtained by the reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with maleic anhydride, followed by cyclization.[6]

Experimental Protocol:

- A mixture of 4-(1H-benzo[d]imidazol-2-yl)aniline (1 equivalent) and maleic anhydride (1.1 equivalents) in dry toluene is refluxed for 6 hours.[6]
- Upon completion of the reaction, the resulting solid, the maleanilic acid intermediate, is collected by vacuum filtration and washed with diethyl ether.[6]
- The intermediate is then suspended in acetic anhydride containing anhydrous sodium acetate.
- The mixture is heated on a steam bath for 30 minutes to effect cyclization to the maleimide.
- The reaction mixture is cooled and poured into ice water to precipitate the crude N-[4-(2-Benzimidazolyl)phenyl]maleimide.
- The product is collected by filtration, washed with cold water, and purified by recrystallization from an appropriate solvent such as ethanol or cyclohexane to yield the final product.







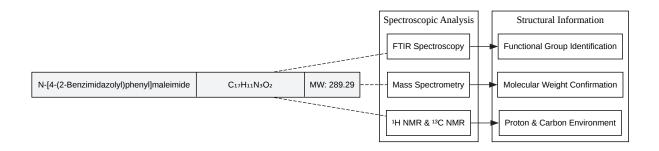
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Caption: Synthetic workflow for N-[4-(2-Benzimidazolyl)phenyl]maleimide.



Structure Elucidation

The structure of **N-[4-(2-Benzimidazolyl)phenyl]maleimide** is confirmed through a combination of spectroscopic techniques. The following sections detail the expected data from these analyses.



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Caption: Logical workflow for the structure elucidation of the target compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1 H NMR spectrum is predicted to show distinct signals corresponding to the protons of the benzimidazole, phenyl, and maleimide moieties. The expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized in Table 2.



| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|-----------------------------------|-------------------|-----------------|------------------------------|
| Benzimidazole NH | ~12.9 | Singlet (broad) | - |
| Benzimidazole H-4/H- | ~7.6-7.8 | Multiplet | |
| Benzimidazole H-5/H- | ~7.2-7.4 | Multiplet | |
| Phenyl H (ortho to benzimidazole) | ~8.1-8.3 | Doublet | ~8.5 |
| Phenyl H (ortho to maleimide) | ~7.4-7.6 | Doublet | ~8.5 |
| Maleimide H | ~7.0 | Singlet | - |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are presented in Table 3.

| Carbon Assignment | Predicted δ (ppm) |
|--------------------|-------------------|
| Maleimide C=O | ~169 |
| Benzimidazole C-2 | ~151 |
| Aromatic C-H & C-q | 110-145 |
| Maleimide C=C | ~134 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule. Key vibrational frequencies are listed in Table 4.



| Functional Group | Vibrational Mode | Predicted Wavenumber (cm ⁻¹) |
|---------------------|-----------------------|--|
| N-H (Benzimidazole) | Stretching | 3400-3300 (broad) |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C=O (Imide) | Asymmetric Stretching | ~1770 |
| C=O (Imide) | Symmetric Stretching | ~1700 |
| C=N (Benzimidazole) | Stretching | ~1625 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| C-N (Imide) | Stretching | ~1380 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

| Ion | Predicted m/z | Description |
|--------------------|---------------|------------------------------------|
| [M+H] ⁺ | 290.09 | Molecular ion peak (protonated) |
| [M]+ | 289.08 | Molecular ion peak |

Applications in Drug Development and Materials Science

N-[4-(2-Benzimidazolyl)phenyl]maleimide is a versatile compound with significant potential. [1] In drug development, its maleimide functionality allows for covalent conjugation to proteins, making it a candidate for the development of antibody-drug conjugates (ADCs) and other targeted therapies.[2] In materials science, it can be used as a crosslinking agent to enhance the thermal and mechanical properties of polymers.[1] Its inherent fluorescence also makes it suitable for use in developing sensors and probes for biological and analytical applications.[2]



Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive structure elucidation of **N-[4-(2-Benzimidazolyl)phenyl]maleimide**. By combining established synthetic protocols for related compounds with predicted spectroscopic data, this document serves as a valuable resource for researchers working with this and similar molecules. The presented data and methodologies will aid in the unambiguous identification and characterization of **N-[4-(2-Benzimidazolyl)phenyl]maleimide**, facilitating its application in the fields of drug discovery, bioconjugation, and materials science.

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